
Barium tantalum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tantalum oxide is a compound that combines barium, tantalum, and oxygen It is known for its unique properties, including high dielectric constant and photocatalytic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium tantalum oxide can be synthesized using several methods. One common method is the polymerizable complex method, which involves the preparation of a polymerizable complex followed by calcination. This method allows for the control of the morphology and particle size of the resulting compound .
Another method involves the nitridation of a mixture of barium carbonate and tantalum oxide in a flowing ammonia atmosphere. This process yields barium tantalum oxynitride, which can be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through solid-state reactions. This involves mixing barium carbonate and tantalum pentoxide powders, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired phase and to optimize the properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Barium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides and suboxides of tantalum, as well as oxynitrides when nitrogen is introduced into the reaction .
Scientific Research Applications
Barium tantalum oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a photocatalyst for water splitting and other photochemical reactions.
Biology and Medicine: Research is ongoing into the potential biomedical applications of this compound, particularly in the field of cancer treatment.
Industry: In industrial applications, this compound is used in the production of advanced ceramics and electronic devices.
Mechanism of Action
The mechanism by which barium tantalum oxide exerts its effects is primarily related to its electronic structure and surface properties. In photocatalytic applications, the compound absorbs light and generates electron-hole pairs, which then participate in redox reactions. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Barium tantalum oxide can be compared with other similar compounds, such as barium titanate and barium niobate. These compounds share some properties, such as high dielectric constants and photocatalytic activity, but also have unique characteristics:
Barium Titanate: Known for its ferroelectric properties and widely used in capacitors and other electronic devices.
Barium Niobate: Exhibits strong nonlinear optical properties and is used in photonics and optoelectronics.
This compound stands out due to its combination of high dielectric constant and photocatalytic activity, making it a versatile material for various applications.
Properties
IUPAC Name |
barium(2+);oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRBWDWIZAHEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6Ta2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
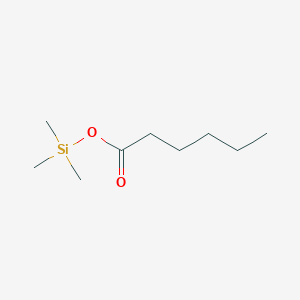
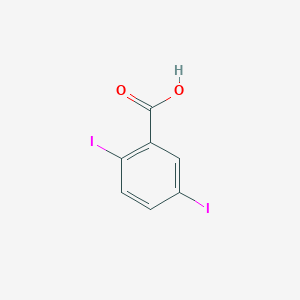

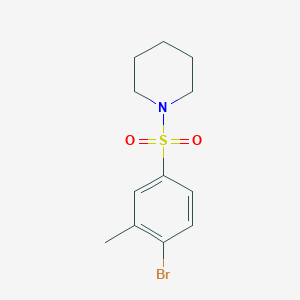
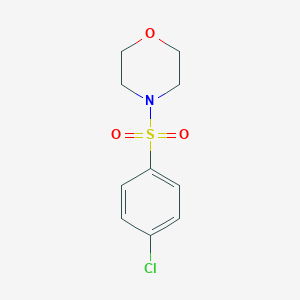

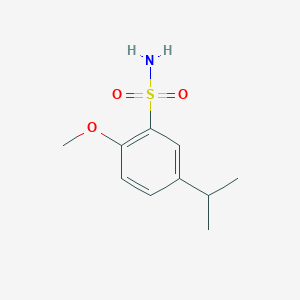
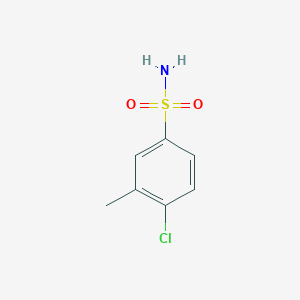
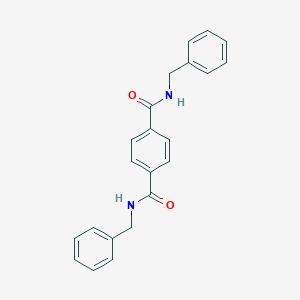
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)




